molecular formula C26H26N6O2 B11321002 1-(4-Methoxyphenyl)-3-(4-((2-methyl-6-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)urea

1-(4-Methoxyphenyl)-3-(4-((2-methyl-6-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)urea

Cat. No.: B11321002
M. Wt: 454.5 g/mol
InChI Key: BZYSJNLIKMGADL-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-(4-((2-methyl-6-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)urea is a complex organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as kinase inhibitors, which are crucial in cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-3-(4-((2-methyl-6-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)urea typically involves multiple steps:

    Formation of the pyrimidine core: This can be achieved through a condensation reaction between appropriate aldehydes and amines.

    Substitution reactions: Introducing the methoxyphenyl and p-tolylamino groups through nucleophilic substitution reactions.

    Urea formation: The final step involves the reaction of the substituted pyrimidine with isocyanates to form the urea derivative.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-3-(4-((2-methyl-6-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can break down the urea linkage or reduce the aromatic rings.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-(4-((2-methyl-6-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)urea has several scientific research applications:

    Medicinal Chemistry: As a potential kinase inhibitor, it is studied for its anti-cancer properties.

    Biological Research: Used in studies to understand cell signaling pathways and enzyme inhibition.

    Industrial Applications: Potential use in the development of new materials or as a chemical intermediate in various synthetic processes.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-(4-((2-methyl-6-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)urea involves the inhibition of specific kinases. These enzymes play a crucial role in cell signaling and proliferation. By inhibiting these kinases, the compound can prevent the growth and spread of cancer cells. The molecular targets include various receptor tyrosine kinases and serine/threonine kinases.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)-3-(4-((2-methyl-6-(phenylamino)pyrimidin-4-yl)amino)phenyl)urea: Similar structure but lacks the p-tolyl group.

    1-(4-Methoxyphenyl)-3-(4-((2-methyl-6-(methylamino)pyrimidin-4-yl)amino)phenyl)urea: Similar structure but has a methylamino group instead of p-tolylamino.

Uniqueness

1-(4-Methoxyphenyl)-3-(4-((2-methyl-6-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)urea is unique due to its specific substitution pattern, which may confer distinct biological activity and selectivity for certain kinases. This makes it a valuable compound for targeted cancer therapy research.

Properties

Molecular Formula

C26H26N6O2

Molecular Weight

454.5 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-[4-[[2-methyl-6-(4-methylanilino)pyrimidin-4-yl]amino]phenyl]urea

InChI

InChI=1S/C26H26N6O2/c1-17-4-6-19(7-5-17)29-24-16-25(28-18(2)27-24)30-20-8-10-21(11-9-20)31-26(33)32-22-12-14-23(34-3)15-13-22/h4-16H,1-3H3,(H2,31,32,33)(H2,27,28,29,30)

InChI Key

BZYSJNLIKMGADL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)NC3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

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